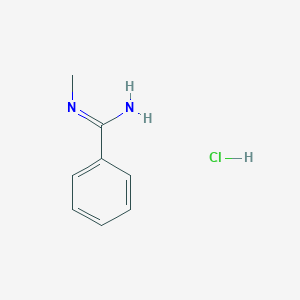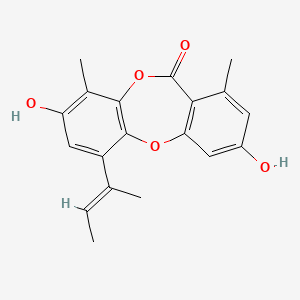
Unguinol
Descripción general
Descripción
Unguinol es un antibiótico depsidona fúngico inicialmente aislado del hongo Aspergillus unguis. Ha ganado una atención significativa debido a sus potentes propiedades antibacterianas, particularmente contra Staphylococcus aureus resistente a la meticilina (MRSA). This compound y sus derivados han mostrado promesa en diversas actividades biológicas, que incluyen actividades antibacterianas, antifúngicas, antimaláricas y citotóxicas .
Aplicaciones Científicas De Investigación
Unguinol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción exacto de unguinol no se comprende completamente. Los estudios de relación estructura-actividad sugieren que this compound y sus análogos pueden actuar uniéndose a un objetivo compartido por procariotas, eucariotas inferiores y eucariotas superiores . Además, se ha demostrado que this compound inhibe la enzima piruvato fosfato dicinasa en plantas C4, lo que lleva a un efecto herbicida .
Análisis Bioquímico
Biochemical Properties
Unguinol plays a crucial role in biochemical reactions, particularly as an inhibitor of pyruvate phosphate dikinase (PPDK). This enzyme is essential for the metabolic pathways of certain bacteria and plants. By inhibiting PPDK, this compound disrupts the energy metabolism of these organisms, leading to their growth inhibition. Additionally, this compound interacts with various proteins and biomolecules, including bacterial cell wall synthesis enzymes, which further contributes to its antimicrobial activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis and energy metabolism, leading to cell death. In mammalian cells, this compound has been shown to induce apoptosis and cell cycle arrest, particularly in cancer cells. This compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PPDK, inhibiting its activity and disrupting the energy metabolism of target cells. Additionally, this compound interacts with bacterial cell wall synthesis enzymes, leading to the inhibition of cell wall formation and ultimately causing cell lysis. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its antimicrobial and anticancer properties for several months when stored properly. Its efficacy may decrease over time, necessitating periodic re-evaluation of its potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antimicrobial activity without significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications. Additionally, this compound’s anticancer activity has been demonstrated in animal models, with higher doses leading to increased apoptosis and tumor regression .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of PPDK. This enzyme plays a key role in the glycolytic pathway and the tricarboxylic acid (TCA) cycle. By inhibiting PPDK, this compound disrupts these metabolic pathways, leading to reduced energy production and growth inhibition in target cells. Additionally, this compound interacts with other enzymes and cofactors involved in cellular metabolism, further contributing to its biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments. This compound interacts with transporters and binding proteins that facilitate its movement within cells. Its localization and accumulation in target tissues are crucial for its therapeutic efficacy. Studies have shown that this compound can effectively reach and accumulate in bacterial cells and tumor tissues, enhancing its antimicrobial and anticancer activities .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of target cells. In bacterial cells, this compound accumulates in the cytoplasm, where it inhibits PPDK and disrupts energy metabolism. In mammalian cells, this compound localizes to the mitochondria, where it induces apoptosis by disrupting mitochondrial function. This subcellular targeting is essential for this compound’s biological activity and therapeutic potential .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Unguinol se puede sintetizar mediante modificaciones semisintéticas. Las modificaciones iniciales se centran en los dos grupos hidroxilo libres (3-OH y 8-OH), las tres posiciones aromáticas libres (C-2, C-4 y C-7), la cadena lateral butenil y el enlace éster depsidona . Por ejemplo, 3-O-(2-fluorobencil)this compound y 3-O-(2,4-difluorobencil)this compound se sintetizan haciendo reaccionar this compound con bromuros de fluorobencilo en condiciones básicas .
Métodos de Producción Industrial
La producción industrial de this compound implica procesos de fermentación utilizando Aspergillus unguis. El caldo de fermentación se extrae con solventes orgánicos, seguido de purificación utilizando técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de Reacciones
Unguinol sufre diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar derivados de quinona.
Reducción: La reducción de this compound puede producir derivados de hidroquinona.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se utilizan bromuros de bencilo halogenados y otros electrófilos en condiciones básicas.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados de hidroquinona.
Sustitución: Derivados de fluorobencilo y difluorobencilo.
Comparación Con Compuestos Similares
Unguinol está estructuralmente relacionado con otras depsidonas como nidulina y nornidulina. Estos compuestos comparten actividades biológicas similares, que incluyen propiedades antibacterianas, antifúngicas y citotóxicas . This compound es único en su potente actividad contra Staphylococcus aureus resistente a la meticilina y su potencial como compuesto principal para el desarrollo de nuevos antibióticos .
Compuestos Similares
Nidulina: Otra depsidona con actividades antibacterianas y antifúngicas.
Nornidulina: Una depsidona relacionada con actividades biológicas similares.
This compound destaca por su actividad antibacteriana de amplio espectro y su potencial para un mayor desarrollo como agente terapéutico .
Propiedades
IUPAC Name |
1-[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-5-9(2)13-8-14(21)11(4)17-18(13)23-15-7-12(20)6-10(3)16(15)19(22)24-17/h5-8,20-21H,1-4H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPIKBUIYSSQEH-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3)O)C)C(=O)O2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1OC3=C(C(=CC(=C3)O)C)C(=O)O2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36587-59-4 | |
| Record name | Unguinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNGUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N9VTB9LFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Unguinol and what are its key chemical properties?
A1: this compound is a fungal depsidone, meaning it is characterized by a unique 12-membered lactone ring connecting two phenolic groups. Its molecular formula is C19H18O5 and its molecular weight is 326.34 g/mol []. Spectroscopic data, including UV, IR, mass (LC-MS), and NMR (1H NMR and 2D-NMR), have been instrumental in characterizing its structure [].
Q2: How does this compound exert its antibacterial activity?
A2: While the exact mechanism is still under investigation, this compound derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential target within this bacterial species []. Further research is needed to elucidate the precise mechanism of action and identify the specific bacterial targets.
Q3: What are the Structure-Activity Relationship (SAR) findings for this compound?
A3: Research suggests that modifications to the two free hydroxy groups (3-OH and 8-OH), the three free aromatic positions (C-2, C-4, and C-7), the butenyl side chain, and the depsidone ester linkage influence this compound's biological activity []. For instance, introducing 2-fluorobenzyl and 2,4-difluorobenzyl groups at the 3-OH position significantly enhanced antibacterial potency against MRSA []. Further exploration of these modifications could lead to the development of more potent this compound derivatives.
Q4: Beyond its antibacterial effects, what other biological activities have been observed with this compound?
A4: this compound demonstrates inhibitory activity against Pyruvate Phosphate Dikinase (PPDK), a key enzyme in the C4 photosynthetic pathway []. This inhibition has shown a detrimental effect on a model C4 plant but not on a model C3 plant, suggesting potential herbicidal applications []. Additionally, this compound has been shown to stimulate glucose uptake in 3T3-L1 adipocytes, primarily through AKT-dependent GLUT4 translocation, indicating potential as a seed compound for type 2 diabetes treatment [].
Q5: What is the significance of biohalogenation in this compound research?
A5: Studies have explored directed biosynthesis of this compound through biohalogenation. Culturing the fungus Aspergillus unguis in media supplemented with potassium bromide (KBr) led to the production of novel brominated this compound derivatives []. Interestingly, potassium iodide (KI) supplementation primarily yielded the non-halogenated this compound, suggesting potential control mechanisms within the biosynthetic pathway []. This biohalogenation approach not only expands the chemical diversity of this compound derivatives but also provides insights into its biosynthesis.
Q6: Are there any promising this compound derivatives with improved pharmacological properties?
A6: Two semisynthetic derivatives, Benzguinol A and B, have shown significant promise. These compounds demonstrate potent in vitro activity against Staphylococcus aureus, including methicillin-resistant strains []. Furthermore, in vivo studies using a murine sepsis model showed that mice treated with Benzguinol A or B exhibited reduced bacterial loads and improved survival rates compared to untreated mice [].
Q7: What are the current limitations and future directions in this compound research?
A7: Despite promising findings, further research is needed to fully understand this compound's mechanisms of action, its in vivo efficacy and safety profile, and its potential for clinical translation. This includes investigating potential toxicity, long-term effects, and the development of effective delivery strategies. Exploring the potential of this compound and its derivatives as novel therapeutic agents for bacterial infections, cancer, and metabolic disorders requires continued research efforts.
Q8: What is the environmental significance of this compound?
A8: this compound is a natural product isolated from the fungus Aspergillus unguis, which has been found in various ecological niches, including marine environments []. While its specific ecological role remains to be fully elucidated, understanding its impact on the environment and its potential applications as a biocontrol agent or biocatalyst warrants further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1252377.png)
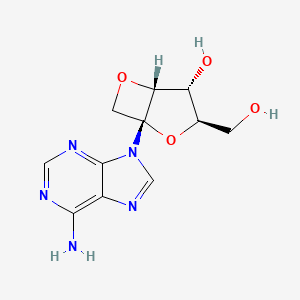
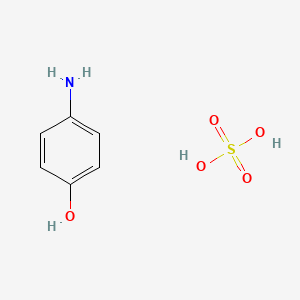

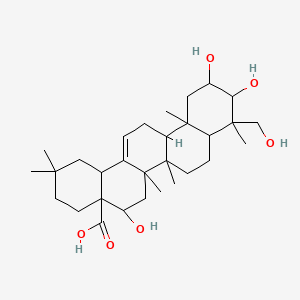
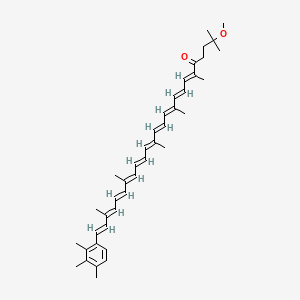
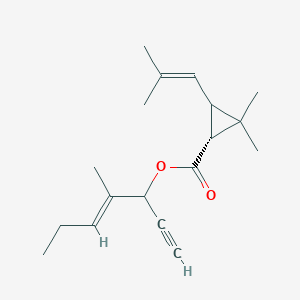
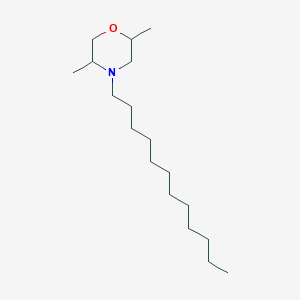
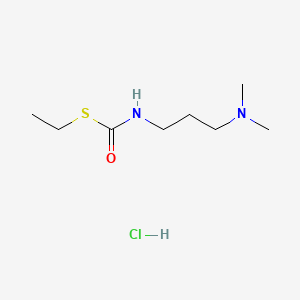
![2-[[5-(Carboxymethyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]amino]-6-piperidin-4-ylhexanoic acid](/img/structure/B1252392.png)
![11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline](/img/structure/B1252393.png)
![(E)-3-[(6R,6aS)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1252396.png)

